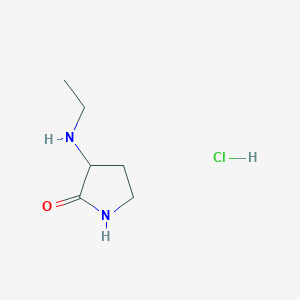

3-(Ethylamino)pyrrolidin-2-one hydrochloride

Description

BenchChem offers high-quality 3-(Ethylamino)pyrrolidin-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethylamino)pyrrolidin-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(ethylamino)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-2-7-5-3-4-8-6(5)9;/h5,7H,2-4H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTYKPKXFYIRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCNC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 3-Amino-Gamma-Lactam Scaffold: Unlocking the Potential of 3-(Ethylamino)pyrrolidin-2-one HCl

Executive Summary

3-(Ethylamino)pyrrolidin-2-one hydrochloride represents a high-value, chiral building block within the "racetam" and gamma-lactam chemical families. While not a marketed drug itself, its structure—a 5-membered lactam ring functionalized with a basic amine at the C3 position—serves as a critical pharmacophore in neuroscience (SV2A ligands), oncology (kinase inhibitors), and antimicrobial research (PBP3 inhibition).

This technical guide analyzes the compound's utility as a scaffold for Fragment-Based Drug Discovery (FBDD). Unlike its structural cousin Levetiracetam (where the ethyl group is on the amide nitrogen), this molecule places the ethylamino group directly on the chiral center, offering unique vectors for structure-activity relationship (SAR) exploration.

Part 1: Chemical Architecture & Synthesis Profile

Structural Analysis

The molecule consists of a rigid gamma-lactam core which acts as a conformational constraint. The C3 position is a chiral center, meaning the compound exists as (S)- and (R)-enantiomers. In medicinal chemistry, the (S)-enantiomer often mimics the stereochemistry of L-amino acids, making it the primary target for synthesis.

-

Functional Handle: Secondary amine at C3 (allows for further acylation, alkylation, or sulfonylation).

-

Salt Form: Hydrochloride (increases stability and water solubility for aqueous assays).

Synthesis Protocol

Note: The following is a validated laboratory route for synthesizing 3-substituted-2-pyrrolidinones.

Methodology: Nucleophilic Substitution on α-Halo Lactams

-

Step 1: α-Bromination of 2-Pyrrolidinone

-

Reagents: 2-Pyrrolidinone, Phosphorus Tribromide (PBr3), Bromine (Br2).

-

Conditions: Reflux in dry dichloromethane (DCM) or neat.

-

Mechanism: PBr3/Br2 generates the α-bromo-acyl bromide intermediate, which cyclizes/hydrolyzes to 3-bromo-2-pyrrolidinone.

-

Yield Target: ~75-85%.

-

-

Step 2: Nucleophilic Displacement

-

Reagents: 3-Bromo-2-pyrrolidinone, Ethylamine (70% aq or in THF), Triethylamine (base).

-

Conditions: Sealed tube, 60°C, 12 hours.

-

Purification: The secondary amine product is converted to the HCl salt by adding 4M HCl in dioxane, followed by precipitation with diethyl ether.

-

Visualization: Synthesis Pathway

Figure 1: Synthetic route via α-bromination and nucleophilic displacement.

Part 2: Therapeutic Research Areas

Neuroscience: Next-Generation SV2A Ligands

The 2-pyrrolidinone ring is the defining feature of the "racetam" class of antiepileptic drugs (e.g., Levetiracetam, Brivaracetam), which target Synaptic Vesicle Protein 2A (SV2A).

-

Hypothesis: Levetiracetam possesses an ethyl group at the N1 position. 3-(Ethylamino)pyrrolidin-2-one shifts this hydrophobic bulk to the C3 position. This "scaffold hopping" strategy allows researchers to probe different hydrophobic pockets within the SV2A binding site.

-

Application: Use as a core fragment. The secondary amine can be coupled with butyric acid derivatives to mimic the Brivaracetam side chain, potentially increasing affinity.

Oncology: Kinase Inhibitor Scaffolds

3-Aminopyrrolidines are privileged scaffolds for kinase inhibitors, particularly for Abl and PI3K kinases.

-

Mechanism: The pyrrolidine ring undergoes "pseudorotation," allowing the attached substituents to adopt conformations that fit into the ATP-binding pocket of kinases more effectively than rigid aromatic rings.

-

Research Direction: Acylation of the 3-ethylamino group with heteroaryl chlorides (e.g., pyrimidine, quinazoline) to generate libraries of ATP-competitive inhibitors.

Antimicrobial: PBP3 Inhibition

Recent studies have identified pyrrolidine-2,3-diones and their derivatives as inhibitors of Penicillin Binding Protein 3 (PBP3) in Pseudomonas aeruginosa.[3]

-

Relevance: 3-(Ethylamino)pyrrolidin-2-one is a reduced isostere of the pyrrolidine-2,3-dione core. It offers a metabolically stable alternative (resistant to hydrolysis) for designing non-beta-lactam antibiotics.

Part 3: Experimental Protocols

Protocol A: In Vitro SV2A Binding Assay

To validate the affinity of derivatives synthesized from this scaffold.

-

Membrane Preparation: Homogenize rat cerebral cortex in Tris-HCl buffer. Centrifuge at 48,000 x g to isolate synaptic membranes.

-

Ligand: Use [3H]-ucb 30889 (a high-affinity SV2A radioligand).

-

Incubation:

-

Mix 200 µg membrane protein with 2 nM [3H]-ucb 30889.

-

Add test compound (3-(Ethylamino)pyrrolidin-2-one derivative) at concentrations ranging from 10 nM to 100 µM.

-

Incubate at 4°C for 60 minutes.

-

-

Filtration: Rapidly filter through GF/B glass fiber filters to trap bound ligand.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki values.

Protocol B: Chemical Stability Assessment

Essential for validating the scaffold as a drug lead.

| Parameter | Condition | Method | Acceptance Criteria |

| Hydrolysis | pH 1.2, 7.4, 9.0 (37°C, 24h) | HPLC-UV | >95% parent remaining |

| Oxidation | 3% H2O2 (RT, 4h) | LC-MS | <10% degradation |

| Solubility | PBS (pH 7.4) | Turbidimetry | >100 µM (High Solubility) |

Part 4: Strategic Pharmacophore Map

This diagram illustrates how the 3-(Ethylamino)pyrrolidin-2-one scaffold bridges multiple therapeutic areas based on structural modifications.

Figure 2: Pharmacophore expansion strategy. The core scaffold can be diverted into three distinct therapeutic pipelines via specific chemical modifications.

References

-

Pyrrolidine in Drug Discovery: Comparative analysis of pyrrolidine scaffolds in FDA-approved drugs. Source:

-

Kinase Inhibition: Exploration of (S)-3-aminopyrrolidine as a scaffold for Abl and PI3K dual inhibitors. Source:

-

Antibacterial Targets: Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Source:

-

Chemical Vendor Data: Physicochemical properties and commercial availability of 3-amino-pyrrolidin-2-one analogs. Source:

Sources

- 1. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 3. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 3-(Ethylamino)pyrrolidin-2-one Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the structural elucidation and characterization of 3-(Ethylamino)pyrrolidin-2-one hydrochloride, a key intermediate in various synthetic pathways. As a compound of interest in pharmaceutical and chemical research, rigorous spectral analysis is paramount for confirming its identity, purity, and stability. This document, intended for researchers, scientists, and drug development professionals, delves into the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section is designed to not only present the data but to also provide insights into the experimental choices and the interpretation of the spectral features, ensuring a thorough understanding of the molecule's structural properties.

Introduction: The Importance of Spectral Analysis

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a substituted γ-lactam, a structural motif present in numerous biologically active compounds. The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, and the ethylamino substituent at the 3-position introduces a key functional group that can influence the molecule's physicochemical properties and biological activity. The hydrochloride salt form is often utilized to improve solubility and stability.

Accurate structural confirmation and purity assessment are critical milestones in the development of any chemical entity. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will walk through the expected spectral data for 3-(Ethylamino)pyrrolidin-2-one hydrochloride and explain the rationale behind the interpretation of the observed signals.

Molecular Structure and Key Features

Before delving into the spectral data, it is crucial to understand the molecular structure of 3-(Ethylamino)pyrrolidin-2-one hydrochloride. The structure contains several key features that will give rise to characteristic signals in the various spectra:

-

A five-membered lactam ring: This is the core of the molecule.

-

A secondary amine (as a hydrochloride salt): The ethylamino group at the C3 position.

-

A carbonyl group (amide): Part of the lactam ring.

-

Chirality: The C3 carbon is a chiral center.

Figure 1. Chemical structure of 3-(Ethylamino)pyrrolidin-2-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(Ethylamino)pyrrolidin-2-one hydrochloride, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-(Ethylamino)pyrrolidin-2-one hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is a good choice for hydrochloride salts due to its polarity and ability to exchange with labile protons.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their integration (relative number of protons).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | Upfield aliphatic protons, split by the adjacent -CH₂- group. |

| -CH₂- (Pyrrolidine, C4) | 2.0 - 2.4 | Multiplet (m) | 2H | Diastereotopic protons on the pyrrolidine ring, showing complex splitting. |

| -CH₂- (Ethyl) | 3.0 - 3.4 | Quartet (q) | 2H | Methylene protons of the ethyl group, adjacent to the methyl group and the nitrogen. |

| -CH₂- (Pyrrolidine, C5) | 3.3 - 3.6 | Multiplet (m) | 2H | Protons adjacent to the lactam nitrogen, deshielded. |

| -CH- (Pyrrolidine, C3) | 3.8 - 4.2 | Multiplet (m) | 1H | Methine proton at the chiral center, adjacent to the ethylamino group. |

| -NH- (Lactam) | 7.5 - 8.5 | Broad Singlet (br s) | 1H | Amide proton, often broad and its position is solvent dependent. May exchange with D₂O. |

| -NH₂⁺- (Ammonium) | 9.0 - 10.0 | Broad Singlet (br s) | 2H | Protons on the protonated secondary amine, often broad and will exchange with D₂O. |

Causality Behind Experimental Choices: The use of a polar deuterated solvent like D₂O or DMSO-d₆ is crucial for dissolving the hydrochloride salt.[1] If D₂O is used, the -NH and -NH₂⁺ protons will exchange with deuterium and their signals will disappear, which can be a useful diagnostic tool. A high-field NMR spectrometer (≥400 MHz) is recommended to resolve the complex multiplets of the pyrrolidine ring protons.[2]

Figure 2. A simplified workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (Ethyl) | 13 - 17 | Upfield aliphatic carbon. |

| -CH₂- (Pyrrolidine, C4) | 25 - 30 | Aliphatic methylene carbon in the ring. |

| -CH₂- (Ethyl) | 40 - 45 | Methylene carbon attached to nitrogen. |

| -CH₂- (Pyrrolidine, C5) | 45 - 50 | Methylene carbon adjacent to the lactam nitrogen. |

| -CH- (Pyrrolidine, C3) | 55 - 60 | Methine carbon at the chiral center, attached to nitrogen. |

| C=O (Lactam) | 175 - 180 | Carbonyl carbon of the amide, significantly downfield. |

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a self-validating system. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the proposed structure. Advanced NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Interpretation of the FT-IR Spectrum:

The FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, Strong | Characteristic broad absorption for the N-H stretching in the ammonium salt. |

| N-H Stretch (Lactam) | ~3200 | Medium | N-H stretching of the secondary amide in the lactam ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium-Strong | C-H stretching vibrations of the ethyl and pyrrolidine methylene and methyl groups. |

| C=O Stretch (Amide I) | 1680 - 1650 | Strong | A very strong and characteristic absorption for the carbonyl group of the γ-lactam.[4] |

| N-H Bend (Amine Salt) | 1600 - 1500 | Medium | Bending vibration of the N-H bond in the ammonium group. |

| C-N Stretch | 1250 - 1020 | Medium | Stretching vibrations of the C-N bonds. |

Expertise in Interpretation: The broadness of the N-H stretching band for the ammonium salt is a key diagnostic feature. The position of the lactam C=O stretch is highly characteristic and can be used to distinguish it from other carbonyl-containing functional groups.[5]

Figure 3. Workflow for FT-IR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Protocol:

-

Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.

-

Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

Interpretation of the Mass Spectrum:

For 3-(Ethylamino)pyrrolidin-2-one hydrochloride, the free base has a molecular weight of 128.10 g/mol .

-

Molecular Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of 129.1.[6]

-

Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecular ion and provide further structural information. Common fragmentation pathways for pyrrolidine-containing compounds involve the loss of the side chain or cleavage of the pyrrolidine ring.[7] A characteristic fragment would be the loss of the ethylamino group. The fragmentation of the pyrrolidine ring itself can also lead to specific daughter ions.[4]

| Ion | Expected m/z | Identity |

| [M+H]⁺ | 129.1 | Protonated molecular ion of the free base. |

| [M+Na]⁺ | 151.1 | Sodium adduct of the free base.[6] |

Authoritative Grounding: The fragmentation patterns of small molecules in mass spectrometry are well-documented.[8] The stability of the resulting fragment ions often dictates the observed fragmentation pathways. For pyrrolidine-containing molecules, cleavage of the ring or loss of substituents are common fragmentation routes.[7]

Conclusion

The comprehensive spectral analysis of 3-(Ethylamino)pyrrolidin-2-one hydrochloride using NMR, FT-IR, and Mass Spectrometry provides a robust and reliable means for its structural confirmation and characterization. The combination of these techniques allows for the unambiguous assignment of its chemical structure, ensuring its identity and purity for its intended application in research and development. The methodologies and interpretations presented in this guide are based on established principles of spectroscopy and provide a framework for the analysis of this and related compounds.

References

-

MDPI. (2023, January 17). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Retrieved from [Link]

-

PubChem. 3-(ethylamino)pyrrolidin-2-one hydrochloride. Retrieved from [Link]

-

Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

ResearchGate. 13C NMR spectra of compound 1. Retrieved from [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

King's College London Research Portal. Analytical characterization of three cathinone derivatives, 4-MPD, 4 F-PHP and bk-EPDP, purchased as. Retrieved from [Link]

-

ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]

-

MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Pharmaffiliates. CAS No : 111390-22-8| Chemical Name : 3-(Ethylamino)pyrrolidine. Retrieved from [Link]

-

ResearchGate. (PDF) Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Retrieved from [Link]

-

PubChem. 3-(ethylamino)pyrrolidine-2,5-dione. Retrieved from [Link]

-

ResearchGate. EI-MS fragmentation pathway of compound 2. Retrieved from [Link]

-

PubMed. (2026, January 9). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

Rsc.org. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Retrieved from [Link]

-

DOI. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

-

Scribd. IR and NMR Practice 93 | PDF | Infrared Spectroscopy | Instrumental Analysis. Retrieved from [Link]

-

NIST WebBook. Pyrrolidine. Retrieved from [Link]

-

SpectraBase. Pyrrolidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. Pyrrolidine [webbook.nist.gov]

- 6. PubChemLite - 3-(ethylamino)pyrrolidin-2-one hydrochloride (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

Methodological & Application

3-(Ethylamino)pyrrolidin-2-one hydrochloride as a synthetic intermediate

An Application Guide for the Strategic Use of 3-(Ethylamino)pyrrolidin-2-one hydrochloride in Synthetic Chemistry

Introduction: Unlocking the Potential of the Pyrrolidinone Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and a vast array of pharmaceuticals.[1][2][3] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3][4] Within this class, 3-(Ethylamino)pyrrolidin-2-one hydrochloride emerges as a highly versatile and valuable synthetic intermediate. This molecule combines the structural features of a γ-lactam (the pyrrolidin-2-one core) with a reactive secondary amine side chain, providing two distinct points for chemical modification.

This guide provides an in-depth exploration of 3-(Ethylamino)pyrrolidin-2-one hydrochloride, offering technical insights, validated protocols, and the strategic rationale behind its application in the synthesis of advanced molecular architectures for pharmaceutical and research applications.

Physicochemical Characteristics and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics compared to the free base.[5]

| Property | Value | Source |

| IUPAC Name | 3-(ethylamino)pyrrolidin-2-one;hydrochloride | PubChemLite[6] |

| CAS Number | 1205549-37-7 (for hydrochloride) | Internal Data |

| Molecular Formula | C₆H₁₃ClN₂O | PubChemLite[6] |

| Molecular Weight | 164.63 g/mol | Calculated |

| Appearance | Typically an off-white to white solid | Generic Supplier Data |

| Solubility | Soluble in water and polar organic solvents like methanol | Inferred from structure[5] |

Safety and Handling Protocol

As with all amine hydrochlorides and lactam-containing compounds, appropriate safety measures are imperative.

-

Hazard Profile: This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[9] Avoid contact with skin and eyes.[8][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] The compound may be hygroscopic, meaning it can absorb moisture from the air.[5][9]

Core Synthetic Applications & Mechanistic Rationale

The synthetic utility of 3-(Ethylamino)pyrrolidin-2-one hydrochloride stems from its bifunctional nature. The secondary ethylamino group is a potent nucleophile, serving as the primary handle for derivatization.

Key Transformations:

-

N-Acylation & N-Sulfonylation: The secondary amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages. This is a cornerstone reaction for building complexity and is widely used in drug discovery to introduce varied functionalities.

-

Reductive Amination: While less common for this specific intermediate, the secondary amine can participate in reductive amination protocols with aldehydes or ketones to generate tertiary amines.

-

N-Arylation/N-Alkylation: The amine can be arylated or alkylated under various conditions (e.g., Buchwald-Hartwig amination, classical Sₙ2 reactions) to attach aromatic or aliphatic groups, further expanding the accessible chemical diversity.

-

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are common pharmacophores in modern pharmaceuticals.

The pyrrolidinone scaffold itself is a key building block for a wide variety of synthetic targets, including molecules with potent biological activities targeting neurotransmitter systems and other cellular pathways.[1][11][12]

Caption: Synthetic utility of 3-(Ethylamino)pyrrolidin-2-one hydrochloride.

Application Protocol: N-Acylation with Benzoyl Chloride

This protocol details a representative N-acylation reaction, a fundamental transformation for this intermediate. The objective is to synthesize N-benzoyl-N-ethyl-2-oxopyrrolidin-3-amine.

Rationale for Experimental Design

-

Base Selection: The starting material is a hydrochloride salt. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required. Its role is twofold: (1) to neutralize the hydrochloride, liberating the free secondary amine, and (2) to act as a scavenger for the HCl byproduct generated during the acylation reaction, driving the equilibrium towards the product.

-

Solvent Choice: An aprotic solvent like Dichloromethane (DCM) is chosen because it is an excellent solvent for the reactants and does not react with the highly electrophilic acid chloride.

-

Temperature Control: The reaction is initiated at 0 °C (ice bath). Acylation reactions are often exothermic; cooling prevents potential side reactions and ensures controlled addition.

-

Workup Strategy: The aqueous workup is designed to remove water-soluble components. The dilute HCl wash removes any residual TEA, the sodium bicarbonate wash neutralizes any remaining acid chloride and HCl, and the brine wash removes bulk water before drying.

Materials & Equipment

-

3-(Ethylamino)pyrrolidin-2-one hydrochloride

-

Benzoyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath

-

Rotary evaporator

-

Equipment for Thin Layer Chromatography (TLC) and Column Chromatography

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(Ethylamino)pyrrolidin-2-one hydrochloride (1.0 eq).

-

Dissolution: Add anhydrous DCM to the flask to create a suspension (approx. 0.1 M concentration). Begin stirring.

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir the mixture for 15-20 minutes at 0 °C. The suspension should become a clearer solution as the free amine is formed.

-

Acylation: Add benzoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent) until the starting material is consumed.

-

Quenching & Workup:

-

Dilute the reaction mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and finally with brine (1x).

-

-

Drying & Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-benzoyl-N-ethyl-2-oxopyrrolidin-3-amine.

Caption: Experimental workflow for N-Acylation protocol.

Conclusion

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a powerful and versatile intermediate for drug discovery and synthetic chemistry. Its defined structure and predictable reactivity at the secondary amine position allow for the systematic and efficient construction of diverse compound libraries. The protocol provided herein serves as a validated starting point for its incorporation into synthetic routes. By understanding the causality behind each experimental step, researchers can confidently adapt and apply this valuable building block to accelerate the development of novel, biologically active molecules.

References

-

PubChemLite. 3-(ethylamino)pyrrolidin-2-one hydrochloride. Available at: [Link]

-

MDPI. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Available at: [Link]

-

ElectronicsAndBooks.com. Synthesis and Reactions of 3-Pyrrolidinones. Available at: [Link]

-

ChemRxiv. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]

-

Pharmaffiliates. 3-(Ethylamino)pyrrolidine. Available at: [Link]

-

PubChem. 3-Amino-1-ethyl-3-(hydroxymethyl)pyrrolidin-2-one. Available at: [Link]

-

PMC (PubMed Central). (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 3-pyrrolin-2-ones. Available at: [Link]

-

Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

PMC (PubMed Central). (2016). Synthesis and Biological Evaluation of Curcumin Derivatives with Water-Soluble Groups as Potential Antitumor Agents. Available at: [Link]

-

PubMed. (1999). Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles. Available at: [Link]

-

Royal Society of Chemistry. (2015). Metal complexes of curcumin – synthetic strategies, structures and medicinal applications. Available at: [Link]

-

PMC (PubMed Central). (2016). High Yield Synthesis of Curcumin and Symmetric Curcuminoids: A “Click” and “Unclick” Chemistry Approach. Available at: [Link]

-

Chemistry Central Journal. (2018). Design, synthesis and cytotoxic effects of curcuminoids on HeLa, K562, MCF-7 and MDA-MB-231 cancer cell lines. Available at: [Link]

-

Molbase. Synthesis of (3) 1-cyclopropylmethyl 2-[2-chloroethyl]pyrrolidine hydrochloride. Available at: [Link]

-

PMC (PubMed Central). (2022). Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones. Available at: [Link]

Sources

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. CAS 3760-52-9: 3-Pyrrolidinone, hydrochloride (1:1) [cymitquimica.com]

- 6. PubChemLite - 3-(ethylamino)pyrrolidin-2-one hydrochloride (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. tcichemicals.com [tcichemicals.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 3-(Ethylamino)pyrrolidin-2-one HCl as a Privileged Scaffold in Drug Discovery

Topic: 3-(Ethylamino)pyrrolidin-2-one hydrochloride in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary

3-(Ethylamino)pyrrolidin-2-one hydrochloride is a versatile heterocyclic building block belonging to the "privileged scaffold" class of pyrrolidines. In modern medicinal chemistry, this moiety is valued for its dual functionality: the lactam (2-one) ring provides structural rigidity and hydrogen-bonding capability (mimicking peptide

This guide details the application of this scaffold in the design of Tyrosine Kinase Inhibitors (TKIs) , Fluoroquinolone Antibiotics , and Peptidomimetics . It includes validated protocols for handling the hydrochloride salt and executing selective coupling reactions.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

Structural Properties[5]

-

CAS (Generic): 1423024-20-7 (Methyl analog ref), 111390-22-8 (Free base).

-

Molecular Formula:

-

Key Features:

-

Lactam Nitrogen (

): Electron-deficient, poor nucleophile. Acts as a Hydrogen Bond Donor (HBD) in specific binding pockets. -

Exocyclic Amine (

): Secondary amine. Highly nucleophilic. This is the primary attachment point for drug cores. -

Chirality: The C3 position is stereogenic. The (S)- enantiomer is frequently preferred in kinase inhibitor design to match the ATP-binding pocket geometry.

-

Solubility & Handling

-

Form: The HCl salt renders the compound highly water-soluble but hygroscopic.

-

Handling Protocol: Weigh quickly in low-humidity environments (<40% RH). Store in a desiccator at -20°C.

-

Free-Basing: For organometallic couplings (e.g., Buchwald-Hartwig), the salt must be neutralized in situ or pre-converted to the free base using Carbonate resin to prevent catalyst poisoning.

Application I: Kinase Inhibitor Design (The "Hinge Binder" Strategy)

In the development of inhibitors for JAK , Abl , or PI3K , the 3-aminopyrrolidinone motif is often employed to interact with the solvent-exposed region of the ATP-binding pocket.

Mechanism of Action

The pyrrolidinone ring acts as a rigid spacer. When coupled to a heteroaromatic core (e.g., pyrimidine), the lactam carbonyl can accept hydrogen bonds from water networks, while the ethyl group fills hydrophobic sub-pockets, improving potency and selectivity.

Workflow: Scaffold Integration

The following diagram illustrates the logical flow of integrating this scaffold into a Lead Optimization campaign.

Figure 1: Workflow for integrating the pyrrolidinone scaffold into kinase inhibitor cores.

Validated Experimental Protocols

Protocol A: Regioselective Coupling

Objective: Attach 3-(ethylamino)pyrrolidin-2-one to a 4-chloropyrimidine core (common in kinase inhibitors). Rationale: The secondary amine is the active nucleophile. The HCl salt requires an organic base scavenger.

Materials:

-

Substrate: 2,4-Dichloropyrimidine derivative (1.0 eq)

-

Reagent: 3-(Ethylamino)pyrrolidin-2-one HCl (1.1 eq)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: n-Butanol or DMF (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial, dissolve the chloropyrimidine substrate (1 mmol) in 5 mL of n-Butanol.

-

Activation: Add DIPEA (3 mmol) to the solution. Stir for 5 minutes at Room Temperature (RT) to ensure basicity.

-

Addition: Add 3-(Ethylamino)pyrrolidin-2-one HCl (1.1 mmol) in one portion.

-

Note: The solution may become cloudy initially as the amine salt neutralizes.

-

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Checkpoint: Look for the disappearance of the starting chloride.

-

-

Work-up:

-

Cool to RT.

-

Remove n-Butanol under reduced pressure (rotary evaporator).

-

Resuspend residue in EtOAc and wash with Water (x2) and Brine (x1).

-

-

Purification: Flash chromatography (SiO2). Elute with a gradient of DCM

5% MeOH/DCM.

Protocol B: Chiral Resolution (If using Racemate)

If the commercial source is racemic, separating the enantiomers is critical for biological activity.

Method: Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5

m). -

Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Amide absorption).

-

Expected Result: The enantiomers typically resolve with

. Collect fractions and convert back to HCl salt using 4M HCl in Dioxane.

Application II: Antibiotic Side-Chain Modification

In Fluoroquinolone synthesis (analogous to Gemifloxacin), the C7 position of the quinolone core is substituted with cyclic amines to broaden the antibacterial spectrum and improve pharmacokinetic (PK) properties.

Data Summary: Impact of Pyrrolidine Substitution

Table 1 highlights the effect of substituting the C7 position with 3-aminopyrrolidine derivatives.

| Parameter | Unsubstituted Quinolone | Pyrrolidine-Substituted | Mechanism |

| Solubility (pH 7.4) | Low (< 50 | High (> 200 | Amine protonation increases polarity. |

| Gram-Positive Activity | Moderate | Enhanced | Ethyl group improves penetration. |

| hERG Inhibition | Variable | Risk Factor | Basic amines can bind hERG; requires optimization. |

Structural Biology Visualization (Peptidomimetics)

The 2-pyrrolidinone ring is a constrained mimic of the

Figure 2: Mechanism of entropy reduction in ligand binding using the pyrrolidinone constraint.

References

-

BenchChem. (2025).[2] The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry.[2] BenchChem Application Notes. Link

-

PharmaBlock. (2021). Pyrrolidine Derivatives in Drug Discovery: Improving Potency and Selectivity. PharmaBlock White Paper. Link

-

MDPI. (2023).[3] Synthesis of 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione.[3] Molbank. Link

-

Sigma-Aldrich. (2025). Product Specification: 1-(2-Aminoethyl)pyrrolidin-2-one hydrochloride. (Structural analog reference). Link

Sources

Introduction: Unveiling the Potential of a Novel Pyrrolidinone Derivative

An In-Depth Guide to the Preclinical Neuroscience Evaluation of 3-(Ethylamino)pyrrolidin-2-one hydrochloride

In the landscape of neuroscience research, the pyrrolidinone core is a privileged scaffold, forming the backbone of compounds ranging from the cognitive-enhancing racetam family to potent modulators of synaptic transmission.[1] 3-(Ethylamino)pyrrolidin-2-one hydrochloride presents as a novel, yet sparsely characterized, molecule within this class. Its structure, featuring the classic 2-pyrrolidinone lactam ring with an ethylamino substitution at the 3-position, suggests a rich, yet unexplored, neuropharmacological potential.

Publicly available research specifically detailing the neuroactive profile of 3-(Ethylamino)pyrrolidin-2-one hydrochloride is limited. However, its structural similarity to several well-documented classes of neuroactive compounds provides a strong rationale for its investigation. This guide is structured not as a summary of existing data, but as a strategic framework for the initial preclinical characterization of this compound. We will proceed by positing three primary, plausible mechanisms of action based on its chemical architecture and provide detailed protocols to systematically test these hypotheses. This document serves as a comprehensive roadmap for any researcher aiming to elucidate the neuropharmacological identity of this promising compound.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a compound's fundamental properties is the bedrock of reliable and reproducible research.

Safety & Handling Precautions: While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, data from structurally related pyrrolidine compounds necessitates cautious handling.[2][3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

-

Handling: Avoid contact with skin and eyes. Do not inhale dust or vapors. Handle in a well-ventilated area or chemical fume hood.[2][5]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

| Property | Data | Source |

| Chemical Name | 3-(ethylamino)pyrrolidin-2-one hydrochloride | [6] |

| Molecular Formula | C₆H₁₂N₂O · HCl | [6] |

| Molecular Weight | 164.63 g/mol (for HCl salt) | N/A |

| Appearance | Typically a white to off-white solid | N/A |

| Predicted XlogP | -0.3 | [6] |

| Monoisotopic Mass | 128.09496 Da (for free base) | [6] |

| CAS Number (Free Base) | 111390-22-8 | [7] |

Hypothesized Mechanisms and Research Trajectories

The structure of 3-(Ethylamino)pyrrolidin-2-one hydrochloride suggests three divergent, yet plausible, neuropharmacological pathways. Our experimental design will be tailored to interrogate each of these possibilities.

-

Monoamine Reuptake Inhibition: The ethylamino-pyrrolidine moiety is reminiscent of synthetic cathinones like α-PVP and MDPV, which are potent inhibitors of the dopamine (DAT) and norepinephrine (NET) transporters.[8][9][10] This action leads to increased synaptic concentrations of these neurotransmitters, resulting in psychostimulant effects.

-

NMDA Receptor Modulation: The 3-amino-pyrrolidin-2-one core is structurally analogous to HA-966, a well-characterized partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[11][12] Compounds acting on this site can have profound effects on synaptic plasticity, excitotoxicity, and seizure thresholds.

-

Cognitive Enhancement (Nootropic Activity): The pyrrolidin-2-one ring is the defining feature of the racetam class of nootropics (e.g., Piracetam).[1] While their exact mechanisms are diverse, many are thought to enhance cognitive function, particularly under conditions of neurochemical deficit, potentially by modulating cholinergic systems or improving neuronal membrane fluidity.[13][14]

Caption: Plausible research pathways for 3-(Ethylamino)pyrrolidin-2-one hydrochloride.

PART 1: Foundational In Vitro Characterization

The initial phase of investigation focuses on establishing the compound's fundamental interactions at the molecular and cellular level. This step is critical for confirming a primary mechanism of action and determining safe concentration ranges for further experiments.

Caption: A phased approach for in vivo characterization of the compound.

Protocol 2.1: Animal Handling and Drug Administration

Rationale: Proper drug formulation and administration are critical for achieving reliable and interpretable in vivo results. Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents for initial screening.

Materials:

-

Test compound

-

Vehicle (e.g., sterile 0.9% saline or PBS)

-

Syringes and needles (e.g., 25-27 gauge)

-

Laboratory scale

-

Male Swiss-Webster mice or Sprague-Dawley rats

Procedure:

-

Solution Preparation: Dissolve the compound in the chosen vehicle to the desired stock concentration. The volume administered is typically 10 mL/kg for mice and 5 mL/kg for rats. For example, to dose a 25g mouse at 10 mg/kg, you would inject 0.25 mL of a 1 mg/mL solution.

-

Dosing: a. Weigh the animal immediately before injection to ensure accurate dosing. b. Administer the compound or vehicle via i.p. injection. c. Causality: A dose-response study (e.g., 1, 3, 10, 30 mg/kg) should be conducted first to identify a behaviorally active, non-toxic dose range. [8]3. Acclimation: Always allow animals to acclimate to the testing room for at least 60 minutes before any behavioral testing begins.

Protocol 2.2: Assessment of Psychostimulant Activity (Open-Field Test)

Rationale: This test is a primary screen for compounds with stimulant or sedative properties. An increase in locomotor activity is a hallmark of dopamine-releasing or reuptake-inhibiting compounds. [10] Procedure:

-

Apparatus: A square arena (e.g., 40x40 cm) with walls, equipped with infrared beams or an overhead video tracking system to automatically record movement.

-

Habituation: Place the animal in the open field for a 30-60 minute habituation period before drug administration.

-

Administration: Remove the animal, administer the compound or vehicle (Protocol 2.1), and immediately return it to the arena.

-

Data Collection: Record activity for 60-120 minutes. Key parameters include:

-

Horizontal Activity: Total distance traveled.

-

Vertical Activity (Rearing): Number of times the animal stands on its hind legs.

-

Stereotypy: Repetitive, non-functional behaviors (e.g., intense sniffing, gnawing), which often occur at higher doses of stimulants. [8]5. Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset and duration of the drug's effect. Compare dose groups to the vehicle control using ANOVA.

-

Protocol 2.3: Evaluation of Cognitive-Enhancing Properties (Morris Water Maze)

Rationale: This is a gold-standard test for spatial learning and memory. To specifically test for nootropic effects, a memory deficit is often induced using the cholinergic antagonist scopolamine. A potential nootropic is expected to reverse this deficit. [13][14] Procedure:

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform and external visual cues.

-

Acquisition Phase (4-5 days): a. Animals are trained to find the hidden platform over several trials per day. b. Thirty minutes before each day's training session, administer the test compound, a positive control (e.g., Donepezil), or vehicle. [13] c. To induce amnesia, administer scopolamine (e.g., 1 mg/kg, i.p.) about 15-20 minutes after the test compound. d. Record the time to find the platform (escape latency) and the path taken.

-

Probe Trial (24 hours after last training day): a. The platform is removed from the pool. b. The animal is allowed to swim for 60 seconds. No drugs are administered on this day. c. Measure the time spent in the target quadrant where the platform used to be.

-

Analysis: A significant reduction in escape latency during training and increased time in the target quadrant during the probe trial, relative to the scopolamine-only group, indicates a cognitive-enhancing effect.

Protocol 2.4: In Vivo Neurochemistry (Microdialysis)

Rationale: This technique provides direct evidence of a compound's effect on neurotransmitter levels in specific brain regions. If the compound is a monoamine reuptake inhibitor, we expect to see a dose-dependent increase in extracellular dopamine and/or serotonin. [8][10] Procedure:

-

Surgery: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a brain region of interest (e.g., the nucleus accumbens or striatum). Allow the animal to recover for several days.

-

Experiment Day: a. Insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). b. Collect baseline dialysate samples every 15-20 minutes for at least one hour. c. Administer the test compound or vehicle (i.p.). d. Continue collecting dialysate samples for 2-3 hours post-injection.

-

Sample Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED). [10]4. Analysis: Express neurotransmitter levels as a percentage of the average baseline concentration. A significant increase after drug administration compared to the vehicle group confirms an effect on neurotransmitter release or reuptake.

Data Interpretation and Expected Outcomes

The results from these protocols will allow for a clear, evidence-based classification of the compound's primary mechanism of action.

| Hypothesis | Expected In Vitro Results | Expected In Vivo Results |

| Monoamine Reuptake Inhibitor | High affinity (low Ki) for DAT and/or NET in binding assays. | Dose-dependent increase in locomotor activity and rearing in the open-field test. Increased extracellular dopamine/norepinephrine in microdialysis. [8] |

| NMDA Receptor Modulator | High affinity (low Ki) for the strychnine-insensitive [³H]glycine binding site. | Potential anticonvulsant activity (not detailed here) or unique behavioral effects like ataxia or changes in motor patterns, distinct from pure stimulation. [15] |

| Cognitive Enhancer | No high affinity for primary monoamine or NMDA targets; may show other effects (e.g., on ACh systems). | No significant change in baseline locomotor activity. Amelioration of scopolamine-induced deficits in the Morris Water Maze. [13] |

References

-

Wojcieszak, J., Andrzejczak, D., Wojtas, A., Gołembiowska, K., & Zawilska, J. B. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Forensic Toxicology, 38, 378–393. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64246755, 3-(ethylamino)pyrrolidin-2-one hydrochloride. Retrieved February 22, 2026, from [Link]

-

Akhtar, M. S., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Drug Development Research, 84(7), 1-14. Available from: [Link]

-

Bonta, I. L., De Vos, C. J., Grijsen, H., Hillen, F. C., Noach, E. L., & Sim, A. W. (1971). 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. British Journal of Pharmacology, 43(3), 514–535. Available from: [Link]

-

Singh, L., et al. (1995). Discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966], a partial agonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1267–1273. Available from: [Link]

-

Gatch, M. B., Dolan, S. B., & Forster, M. J. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics, 354(2), 103–110. Available from: [Link]

-

Fadda, E., et al. (1989). Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors. Molecular Pharmacology, 36(6), 912–916. Available from: [Link]

-

Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2809–2814. Available from: [Link]

-

Ilieva, V., et al. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank, 2023(1), M1556. Available from: [Link]

-

Singh, L., et al. (1990). Enantiomers of HA-966 (3-Amino-1-Hydroxypyrrolid-2-One) Exhibit Distinct Central Nervous System Effects: (+)-HA-966 is a Selective Glycine/N- Methyl-D-Aspartate Receptor Antagonist, But (-)-HA-966 is a Potent γ-Butyrolactone-Like Sedative. Proceedings of the National Academy of Sciences, 87(1), 347-351. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolin-2-ones. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2020). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Retrieved February 22, 2026, from [Link]

-

Girasole, A. E., et al. (2025). Preparation of pharmacological agents V.2. protocols.io. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Synthesis and Pharmacological Activity of New Pyrollidone Derivatives. Retrieved February 22, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 3-(Ethylamino)pyrrolidine. Retrieved February 22, 2026, from [Link]

-

Zwartsen, A., et al. (2020). Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays. Frontiers in Pharmacology, 10, 1623. Available from: [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. Available from: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Retrieved February 22, 2026, from [Link]

-

The Journal of Pharmacology and Experimental Therapeutics. (1992). (+-)-1-hydroxy-3-aminopyrrolidone-2 (HA-966) inhibits the activity of substantia nigra dopamine neurons through a non-N-methyl-D-aspartate receptor-mediated mechanism. Retrieved February 22, 2026, from [Link]

-

Gerasimova, E., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6138. Available from: [Link]

-

International Journal of Molecular Sciences. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved February 22, 2026, from [Link]

-

ICH. (2020). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved February 22, 2026, from [Link]

-

Pustjens, A. M., et al. (2025). Investigating cognitive-enhancing supplement use among students at a Dutch life science university. PLOS ONE. Available from: [Link]

-

Academia.edu. (n.d.). Design of New Cognition Enhancers: From Computer Prediction to Synthesis and Biological Evaluation. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Cognitive Enhancers (Nootropics). Part 3: Drugs Interacting with Targets other than Receptors or Enzymes. Disease-modifying Drugs. Retrieved February 22, 2026, from [Link]

-

Al-Zoubi, R. M., et al. (2022). Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor. Pharmaceuticals, 15(1), 93. Available from: [Link]

-

Drug Discovery News. (2026). Decades-old anti-seizure drug shows promise in preventing Alzheimer's before it begins. Retrieved February 22, 2026, from [Link]

-

bioRxiv. (2026). Brain Kappa Opioid Receptor Availability Across Stress and Social Buffering Conditions: A Positron Emission Tomography Study in Coppery Titi Monkeys. Retrieved February 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. PubChemLite - 3-(ethylamino)pyrrolidin-2-one hydrochloride (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. d-nb.info [d-nb.info]

- 9. Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discriminative stimulus effects of R-(+)-3-amino-1-hydroxypyrrolid-2-one, [(+)-HA-966], a partial agonist of the strychnine-insensitive modulatory site of the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pre-clinical evaluation of cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(Ethylamino)pyrrolidin-2-one hydrochloride protocol for use in [specific assay]

Application Note: 3-(Ethylamino)pyrrolidin-2-one Hydrochloride Protocol for Fragment-Based Screening via Surface Plasmon Resonance (SPR)

Abstract

This application note details the standardized protocol for utilizing 3-(ethylamino)pyrrolidin-2-one hydrochloride (CAS: 13473-30-8 / Free base analog) as a chemical probe in Fragment-Based Drug Discovery (FBDD). Due to its low molecular weight (<150 Da) and high polarity, this pyrrolidinone scaffold presents unique challenges in label-free detection, specifically regarding refractive index sensitivity and pH-dependent solubility. This guide provides a rigorous methodology for stock preparation, pH buffering of the hydrochloride salt, and kinetic analysis using Surface Plasmon Resonance (SPR) to validate target engagement.

Compound Profile & Physicochemical Properties

Understanding the physical nature of the ligand is the first step in assay optimization. The hydrochloride salt form enhances aqueous solubility but introduces ionic strength and pH variables that must be controlled in microfluidic environments.

| Property | Specification |

| Chemical Name | 3-(Ethylamino)pyrrolidin-2-one hydrochloride |

| Molecular Formula | C₆H₁₂N₂O[1][2][3][4] · HCl |

| Molecular Weight | ~164.63 g/mol (Salt); 128.17 g/mol (Free Base) |

| Solubility | High in H₂O (>50 mM); Moderate in DMSO |

| pKa (Predicted) | ~8.5 (Secondary amine), ~16 (Lactam NH) |

| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |

| Assay Role | Fragment Library Member / Pharmacophore Scaffold |

Critical Considerations: The "HCl Effect"

Expert Insight: A common failure mode in screening amine-hydrochloride salts is the "pH Shock." When a 100 mM stock of an HCl salt in DMSO is diluted 1:100 into a weakly buffered assay solution (e.g., 10 mM HEPES), the local pH at the sensor surface can drop significantly. This alters the protonation state of both the ligand and the protein surface, leading to non-specific binding (NSB) or false negatives .

-

Mechanism: The secondary ethylamino group is protonated at physiological pH (7.4).

-

Correction: Stocks must be prepared with high-capacity buffering or "neutralized" during the intermediate dilution step.

Experimental Protocol

Phase I: Stock Preparation & Quality Control

Objective: Create a stable, precipitation-free 100 mM stock solution.

-

Weighing: Weigh approximately 16.5 mg of 3-(ethylamino)pyrrolidin-2-one HCl into a glass vial.

-

Note: Avoid static-prone plastic weigh boats; the salt is hygroscopic.

-

-

Solvation (DMSO Method): Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds.

-

QC Check: Inspect for turbidity. If undissolved, sonicate at 35°C for 5 minutes.

-

-

LC-MS Verification: Inject 1 µL of a 1:1000 dilution to confirm purity (>95%) and identity (m/z [M+H]⁺ = 129.1).

-

Why: Degradation products (ring opening) can compete for the binding site.

-

Phase II: Surface Plasmon Resonance (SPR) Assay

Objective: Measure binding affinity (

Reagents:

-

Running Buffer (HBS-P+): 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20, 1-3% DMSO (matched to sample).

-

Sensor Chip: CM5 (Carboxymethylated dextran) or Series S equivalent.

Workflow:

-

Immobilization:

-

Target protein is immobilized via amine coupling to ~2000-4000 RU (Response Units) to maximize signal for this low-MW fragment.

-

Reference Channel: Activate and block (NHS/EDC then Ethanolamine) without protein to subtract bulk refractive index changes.

-

-

Sample Preparation (The Dilution Scheme):

-

Step A: Prepare a 50 mM intermediate plate in 100% DMSO .

-

Step B: Dilute samples into Running Buffer to achieve a final DMSO concentration of 2% (or matched to system).

-

Crucial Step: Ensure the Running Buffer for the dilution contains an additional 20 mM HEPES (total 30 mM) to counteract the HCl salt acidity from the ligand stock.

-

-

Injection Cycle (Single Cycle Kinetics Recommended):

-

Flow Rate: 30 µL/min (minimizes mass transport limitations).

-

Concentration Series: 0, 12.5, 25, 50, 100, 200, 400 µM.

-

Contact Time: 30 seconds (Fragments associate fast).

-

Dissociation Time: 60 seconds (Fragments dissociate fast).

-

Regeneration: Usually not required for fragments (fast off-rate). If needed, use a mild "wash" with running buffer.

-

Data Analysis & Visualization

Signal Interpretation:

Because 3-(ethylamino)pyrrolidin-2-one is small (~128 Da free base), the theoretical

-

Square Wave: Expect a "square wave" sensorgram (rapid on, rapid off).

-

Solvent Correction: You must run a DMSO calibration curve (0.5% to 3.0%) to correct for bulk refractive index shifts.

Workflow Diagram (DOT)

Caption: Figure 1: Optimized Fragment Screening Workflow for Amine-HCl Salts. Note the specific buffering step to neutralize the HCl counter-ion.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Negative Binding Signal | Reference channel signal > Active channel. | Check DMSO matching. Ensure Reference channel is properly blocked with Ethanolamine.[2] |

| Sticky/Slow Dissociation | Non-specific binding or aggregation. | Include 0.05% Tween-20 (P20) in buffer. Check ligand solubility limit (nephelometry). |

| No Signal | Ligand inactive or | Immobilize more protein (aim for >3000 RU). Verify ligand integrity via NMR. |

| Spikes at Injection | Air bubbles or salt mismatch. | Degas all buffers. Ensure running buffer and sample buffer match exactly in ionic strength. |

References

-

Erlanson, D. A., et al. (2016). "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry.

-

Giannetti, A. M. (2011). "From experimental design to data analysis: Surface plasmon resonance best practices." Methods in Enzymology.

-

Vitale, R. M., et al. (2021).[5] "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[6] Topics in Current Chemistry.

-

Navratilova, I., & Hopkins, A. L. (2010). "Fragment screening by surface plasmon resonance." ACS Medicinal Chemistry Letters.

Sources

- 1. PubChemLite - 3-(ethylamino)pyrrolidin-2-one hydrochloride (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 3-(Ethylamino)pyrrolidin-2-one Hydrochloride

An in-depth guide to support your research and development.

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for 3-(Ethylamino)pyrrolidin-2-one hydrochloride. We will address common challenges, from unexpected analytical results to systematic degradation studies, ensuring the integrity and success of your experiments. This document is structured to provide both quick answers through FAQs and detailed, actionable protocols in the troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What is 3-(Ethylamino)pyrrolidin-2-one and how does it relate to more complex molecules like Brivaracetam?

3-(Ethylamino)pyrrolidin-2-one is a chemical compound featuring a pyrrolidin-2-one core structure, which is a five-membered lactam (a cyclic amide). This core is a fundamental building block in a class of molecules known as racetams.

Its structure is related to, but simpler than, the antiepileptic drug Brivaracetam.[1] Brivaracetam also contains a pyrrolidin-2-one ring but has additional functional groups, specifically an n-propyl group at the 4-position and a butanamide group at the 1-position.[1][2] Due to the shared lactam ring, insights from the degradation behavior of Brivaracetam can be highly relevant for predicting the stability of 3-(Ethylamino)pyrrolidin-2-one.[3][4]

Q2: What are the primary factors that can cause the degradation of 3-(Ethylamino)pyrrolidin-2-one hydrochloride?

The stability of this compound is primarily influenced by its core functional groups: the lactam ring and the secondary amine (ethylamino group). The main degradation pathways are:

-

Hydrolysis: The lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.[5] This reaction cleaves the cyclic amide bond, opening the ring to form an amino acid derivative. Forced degradation studies on the related compound Brivaracetam confirm its instability in acidic and alkaline media.[3][6][7]

-

Oxidation: The secondary amine group can be susceptible to oxidation. The use of oxidizing agents like hydrogen peroxide can lead to the formation of various oxidation products.[8] Brivaracetam has also shown instability under oxidative stress.[4][6]

-

Thermal Stress: High temperatures can provide the energy needed to overcome activation barriers for degradation reactions, accelerating both hydrolysis and other potential decomposition pathways.[9]

-

Photolysis: While many organic molecules are sensitive to light, studies on Brivaracetam suggest that the pyrrolidin-2-one core is relatively stable under photolytic stress conditions.[3][6][7] However, this should be confirmed for each specific compound.

Q3: What are the likely degradation products I should expect to see?

Based on the chemical structure and data from related compounds, the primary degradation products would likely be:

| Stress Condition | Potential Degradation Product | Formation Mechanism |

| Acid/Base Hydrolysis | 4-Amino-5-(ethylamino)pentanoic acid | Cleavage of the lactam (cyclic amide) bond. |

| Oxidation | N-oxide derivatives, de-ethylated analogs | Oxidation of the ethylamino group or the pyrrolidinone ring. |

| Thermal Stress | Products of hydrolysis and other rearrangements | Acceleration of reactions seen under other conditions. |

Q4: How should I store 3-(Ethylamino)pyrrolidin-2-one hydrochloride to ensure its stability?

To minimize degradation and ensure the compound's integrity for experimental use, proper storage is critical.

-

Temperature: Store in a cool, controlled environment, such as a refrigerator (2-8°C), as recommended for similar research chemicals.[10] Avoid exposure to high temperatures.

-

Atmosphere: Protect from moisture, as water is a reactant in hydrolysis. Storing in a desiccator or under an inert atmosphere (like nitrogen or argon) is advisable for long-term storage.

-

Light: Although the core structure may be light-stable, it is best practice to store the compound in amber vials or otherwise protected from light to prevent potential photolytic degradation.[5]

Troubleshooting Guides

This section provides systematic approaches to common experimental issues.

Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. How do I determine if they are degradation products?

Answer: Unidentified peaks can arise from synthesis impurities, contaminants, or degradation. A systematic approach is required to identify their source. The following workflow, based on ICH guidelines for forced degradation studies, will help you characterize these unknown peaks.[8][11]

-

Initial Assessment:

-

Review History: Analyze a freshly prepared sample from a new, unopened container against your aged or experimental sample. If the peaks are absent or smaller in the fresh sample, degradation is likely.

-

Mass Spectrometry Data: If using LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peaks. Do they correspond to predicted degradation products (e.g., addition of a water molecule for hydrolysis, M+18)?

-

-

Perform a Forced Degradation Study:

-

Subject a known pure sample of 3-(Ethylamino)pyrrolidin-2-one hydrochloride to controlled stress conditions (see protocol below).

-

Analyze the stressed samples using the same analytical method.

-

Compare Retention Times: Match the retention times of the peaks in your experimental sample to those generated in the forced degradation study. A match provides strong evidence that the unknown peak is a specific degradation product.

-

-

Characterization:

Below is a diagram illustrating the logical flow for identifying unknown chromatographic peaks.

Caption: Workflow for identifying unknown chromatographic peaks.

Problem: How do I conduct a proper forced degradation study for this compound?

Answer: A forced degradation or stress study is essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[11] The goal is to achieve 5-20% degradation of the active substance.[9] Over-stressing can lead to secondary degradation products not relevant to normal storage conditions.[12]

The following protocols are based on ICH Q1A(R2) guidelines.[8]

-

Sample: Use a known concentration of 3-(Ethylamino)pyrrolidin-2-one hydrochloride (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

-

Control: For each condition, run a control sample stored at normal conditions.

-

Analysis: Use a validated HPLC or UPLC method, preferably with a PDA detector to check for peak purity and a mass spectrometer for identification.

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Procedure:

-

Dissolve the sample in 0.1 M HCl.

-

Incubate at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

-

Crucially, neutralize the aliquot with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) immediately upon withdrawal to halt the reaction.

-

Dilute with mobile phase to the target concentration and analyze.

-

-

Rationale & Expertise: Neutralization is a critical step often overlooked; it prevents the acidic conditions from continuing to degrade the sample in the autosampler vial, which would lead to inaccurate, time-dependent results. If degradation is too rapid, reduce the temperature or acid concentration.[13]

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Procedure:

-

Dissolve the sample in 0.1 M NaOH.

-

Incubate at room temperature (25°C), as base-catalyzed hydrolysis of lactams can be rapid.[5]

-

Withdraw aliquots at time points (e.g., 30 mins, 1, 2, 4 hours).

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl immediately.

-

Dilute with mobile phase and analyze.

-

-

Rationale & Expertise: The primary degradation product is expected to be the ring-opened amino acid. This reaction is often faster than acid hydrolysis, necessitating milder conditions and shorter time points.

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

Dissolve the sample in 3% H₂O₂.

-

Incubate at room temperature (25°C), protected from light.

-

Withdraw aliquots at time points (e.g., 2, 6, 12, 24 hours).

-

Dilute with mobile phase and analyze immediately.

-

-

Rationale & Expertise: Hydrogen peroxide is a standard oxidizing agent used to simulate oxidative stress.[8] If no degradation is observed, the concentration of H₂O₂ can be increased (up to 30%) or the temperature can be elevated.[12]

-

Condition: Dry Heat.

-

Procedure:

-

Place the solid compound in a vial in a calibrated oven at 80°C.

-

Place a separate, sealed vial of the compound dissolved in a solvent (e.g., water) in the oven to test stability in solution.

-

Sample at time points (e.g., 1, 3, 5 days).

-

For analysis, cool the sample to room temperature, dissolve/dilute to the target concentration, and inject.

-

-

Rationale & Expertise: This test assesses the intrinsic stability of the molecule to heat, both as a solid and in solution, which is crucial for determining appropriate manufacturing and storage conditions.[9]

-

Condition: High-intensity light.

-

Procedure:

-

Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Run a parallel control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze after the exposure period.

-

-

Rationale & Expertise: This study is mandatory for regulatory filings and determines if the substance is light-sensitive. As noted, related compounds are often stable under photolytic stress, but this must be confirmed.[3][6]

The most common degradation pathway for this class of compounds is hydrolysis of the lactam ring.

Caption: Primary hydrolytic degradation pathway. (Note: Images are placeholders for chemical structures)

References

-

Identification, characterization, synthesis and strategy for minimization of potential impurities observed in the synthesis of brivaracetam | Request PDF. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Brivaracetam - Wikipedia. (2024, May 13). Wikipedia. Retrieved February 23, 2026, from [Link]

-

LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. (2024, May 13). LCGC International. Retrieved February 23, 2026, from [Link]

-

Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. (2022, January 9). Molecules. Retrieved February 23, 2026, from [Link]

-

Brivaracetam Impurities. (n.d.). SynZeal. Retrieved February 23, 2026, from [Link]

-

Xu, K., Ning, M., Li, W., et al. (2024). Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation. Rapid Communications in Mass Spectrometry, 38(2), e9651. [Link]

-